molecular formula C17H10BrCl4N5O2 B15296268 Tetrachlorantraniliprole CAS No. 1104384-14-6

Tetrachlorantraniliprole

Cat. No.: B15296268
CAS No.: 1104384-14-6
M. Wt: 538.0 g/mol
InChI Key: ONILAONOGQYBHW-UHFFFAOYSA-N
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Description

Tetrachlorantraniliprole (CAS: 1104384-14-6; molecular formula: C₁₇H₁₀BrCl₄N₅O₂; molecular weight: 538.02 g/mol) is a diamide insecticide belonging to the anthranilic diamide class. It was developed by Shenyang Sinochem Agrochemicals R&D Co., Ltd. as China’s first domestically invented diamide insecticide, with the internal code SYP-9080 . Structurally derived from chlorantraniliprole (developed by DuPont), this compound features modifications to the benzene and pyridine substituents, enhancing accessibility to raw materials and reducing production costs while maintaining high efficacy against lepidopteran pests such as Spodoptera frugiperda (fall armyworm), Plutella xylostella (diamondback moth), and Chilo suppressalis (rice stem borer) .

As a ryanodine receptor (RyR) modulator, it disrupts insect muscle function by inducing uncontrolled calcium release, leading to paralysis and death. Its key advantages include strong systemic activity, long residual efficacy, and low application rates (e.g., 10% SC formulations) . Regulatory approvals include inclusion in China’s 2019 emergency pesticide list for fall armyworm control and maximum residue limits (MRLs) in crops like rice (5 mg/kg), corn (0.05 mg/kg), and cabbage (3 mg/kg) .

Preparation Methods

The synthesis of tetrachlorantraniliprole starts with replacing one of the two chlorine substituents next to the ring nitrogen of 2,4,6-trichloropyridine with hydrazine. The resulting dichlorinated 2-hydrazinopyridine is then cyclized with diethyl maleate to form a pyrazolinone derivative. This derivative is then converted with phosphorus oxybromide to a bromopyrazole derivative. The ester function is transformed by saponification to the carboxylic acid and subsequently chlorinated to the acid chloride derivative. Finally, amide formation with 2-amino-3,5-dichloro-N-methylbenzamide delivers this compound .

Chemical Reactions Analysis

Degradation Pathways

TCTP undergoes photolysis and hydrolysis in aquatic environments, influenced by pH, temperature, and additives.

**2.1. Photolysis

  • Kinetics : Half-lives range from 1.4–2.8 hours in natural water, accelerated by nitrate (enhances) and suppressed by fulvic acid .

  • Mechanism : Intramolecular electron transfer substitution and cyclization, forming degradation products (e.g., dechlorinated derivatives) .

**2.2. Hydrolysis

  • Kinetics : Half-lives vary widely (1.2–231 days ) depending on pH (alkaline conditions favor hydrolysis) .

  • Temperature Impact : Rate increases with temperature (25–55°C) .

Degradation Comparison Table

ParameterPhotolysisHydrolysis
Half-life1.4–2.8 h1.2–231 d
pH EffectSuppressed in alkalineEnhanced in alkaline
Influencing FactorsNitrate (enhances), fulvic acid (suppresses)Temperature

**2.3. Transformation Products
Four degradation products were identified via HRMS, FTIR, and NMR:

  • Dechlorinated derivatives (via electron transfer substitution).

  • Cyclized intermediates (from dehydrated cyclization) .

Toxicity Assessment

  • Parent TCTP and its products exhibit reduced acute toxicity to aquatic organisms (e.g., Daphnia magna) but remain hazardous under GHS standards .

In Situ Reaction Monitoring

The acyl chlorination and oxidation steps were tracked using in situ FTIR, revealing simultaneous reactions:

  • Acyl chloride formation : Absorption peaks at 828 cm⁻¹ (acylation).

  • Oxidation : Peaks at 859 cm⁻¹ (oxidative cyclization) .

Synthetic Optimization Insights

  • Copper-Catalyzed Cyclization : Improved yield from 4.7% (initial seven-step process) to 51.7% (six-step process) .

  • One-Pot Preparation : Eliminates intermediate purification, enhancing scalability .

Scientific Research Applications

Tetrachlorantraniliprole has a wide range of scientific research applications:

Mechanism of Action

Tetrachlorantraniliprole acts as a ryanodine receptor modulator. By binding to the ryanodine receptor, it opens calcium channels, causing an excessive release of intracellular calcium ions. This leads to continuous muscle contraction in pests, resulting in convulsion, paralysis, refusal to eat, and eventually death . The compound affects the growth of larvae and pupae, reducing body weight and prolonging development duration .

Comparison with Similar Compounds

Toxicity and Environmental Impact

Non-Target Organism Risk (Ladybird Beetles)

Compound HQin (In-Field) HQoff (Off-Field) Risk Threshold (HQ ≥ 5)
Tetrachlorantraniliprole 0.207 0.00574 No risk
Chlorantraniliprole 1.43 0.0339 No risk
Broflanilide 254 7.05 High risk

This compound exhibits lower hazard quotients (HQ) than chlorantraniliprole and significantly lower than broflanilide, indicating minimal risk to beneficial predators like Harmonia axyridis .

Maximum Residue Limits (MRLs) and Regulatory Status

Region This compound Chlorantraniliprole
China Rice: 5 mg/kg Rice: 1 mg/kg
EU Not approved Root vegetables: 0.01–0.5 mg/kg

Production Costs and Market Presence

Compound 2021 Global Sales (USD) Market Share Cost Efficiency
Chlorantraniliprole 17.5 billion 72% High
This compound 0.3 billion 1.2% Very High
Cyantraniliprole 1.2 billion 4.9% Moderate

Analytical Determination Methods

Diamides are typically quantified via UHPLC-MS/MS. This compound and cyclaniliprole produce diagnostic fragment ions at m/z 146.9 in ESI⁻ mode, while chlorantraniliprole yields m/z 286.0 or 177.1 in ESI⁺ . Multi-residue methods achieve recovery rates of 71.2–120% for this compound in complex matrices .

Biological Activity

Tetrachlorantraniliprole (TCAP) is a novel anthranilic diamide insecticide that has gained attention for its specific targeting of ryanodine receptors in lepidopteran insects. This compound exhibits potent insecticidal properties and is increasingly utilized in integrated pest management (IPM) strategies due to its effectiveness and low toxicity to non-target organisms. This article reviews the biological activity of TCAP, focusing on its efficacy, sublethal effects, and potential environmental impacts.

TCAP operates by binding to ryanodine receptors, which are crucial for calcium ion release in muscle cells, leading to paralysis and eventual death in susceptible insect species. This mechanism is highly selective for lepidopterans, making TCAP a valuable tool in agricultural pest control.

Efficacy Against Target Species

Research indicates that TCAP demonstrates significant insecticidal activity against various lepidopteran pests. For instance, studies have shown that the lethal concentration (LC50) for Spodoptera exigua larvae was approximately 10.371 µg L1^{-1} after 72 hours of exposure, indicating a high level of sensitivity compared to other diamides like chlorantraniliprole .

Table 1: Lethal Concentrations of TCAP on Spodoptera exigua

Instar StageLC10 (µg L1^{-1})LC30 (µg L1^{-1})LC50 (µg L1^{-1})
1st0.5783.18210.371
3rd3.80415.64841.672

Sublethal Effects

Sublethal concentrations of TCAP have been shown to affect the life cycle parameters of S. exigua. Specifically, exposure to LC10 and LC30 resulted in prolonged larval and pupal durations as well as increased mean generation times, which can significantly impact population dynamics over time .

Case Study: Impact on Non-Target Organisms

In addition to its effects on target pests, TCAP's impact on non-target species has been assessed. Studies have found that even at high concentrations, TCAP did not induce toxic effects in Harmonia axyridis (ladybugs) or Eisenia fetida (earthworms), suggesting a favorable safety profile for beneficial organisms in agricultural ecosystems .

Environmental Persistence and Degradation

The environmental behavior of TCAP has also been investigated, revealing its relatively low persistence in aquatic systems. A study highlighted that TCAP undergoes rapid degradation in water, with identified pathways leading to less toxic byproducts . This characteristic is crucial for minimizing ecological risks associated with pesticide application.

Toxicological Assessments

Recent research has expanded the understanding of TCAP's toxicological profile beyond insects to include potential neurodevelopmental effects in aquatic organisms. For example, zebrafish larvae exposed to TCAP exhibited altered heart rates and body lengths, indicating possible developmental toxicity . These findings underscore the need for comprehensive risk assessments when utilizing TCAP in agricultural settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tetrachlorantraniliprole, and how can process efficiency be optimized?

this compound is synthesized via a six-step route starting from 2,3,5-trichloropyridine. Key steps include hydrazine substitution, cyclization, bromination, hydrolysis, simultaneous oxidation/acyl chlorination, and amidation . Process optimization can be achieved using in situ Fourier-transform infrared spectroscopy (FTIR) to monitor reaction kinetics and intermediates in real time, reducing waste (e.g., sulfuric acid byproducts) and improving yield . For example, the simultaneous oxidation and acyl chlorination step with thionyl chloride enhances efficiency by combining two reactions into one .

Q. How is the structural identity of this compound validated in synthetic studies?

Structural validation employs multi-technique approaches:

  • X-ray crystallography confirms crystal parameters (monoclinic P21/n group, a=15.3316 Å, b=16.7139 Å, c=19.6687 Å) and molecular packing .
  • Nuclear magnetic resonance (NMR) and mass spectrometry (MS) verify functional groups and molecular weight (C17H10BrCl4N5O2, MW=538.02) .
  • Infrared spectroscopy (IR) identifies characteristic absorption bands, such as carbonyl stretches from the amide group .

Q. What is the mode of action of this compound against lepidopteran pests?

this compound activates insect ryanodine receptors (RyRs), causing uncontrolled calcium release in muscle cells, leading to paralysis and death . Its structural similarity to chlorantraniliprole—particularly the conserved anthranilic diamide scaffold—explains its high efficacy against pests like Spodoptera frugiperda and Chilo suppressalis . Comparative studies show equivalent activity to chlorantraniliprole but with lower production costs due to simplified intermediates .

Q. What experimental designs are recommended for assessing this compound toxicity in pest species?

Standardized bioassays include:

  • Leaf-dipping method : Larvae (e.g., 4th instar S. frugiperda) are exposed to insecticide-treated maize leaves, with mortality recorded after 48 hours .
  • Dose-response curves : LC50/LC30 values are calculated using probit analysis (e.g., LC50=25.0 mg/L for S. frugiperda) .
  • Sublethal studies : Gut microbiota shifts (e.g., increased Burkholderia spp.) post-exposure are analyzed via 16S rRNA sequencing to explore detoxification mechanisms .

Advanced Research Questions

Q. How can advanced analytical methods improve quantification of this compound residues in agricultural matrices?

1H-NMR and 31P-NMR with internal standards (e.g., tris(3-sulfonatophenyl) phosphine oxide sodium salt) enable precise quantification in pesticide formulations, achieving detection limits of 0.1 mg/kg . For environmental samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended, validated against regulatory limits (e.g., 5 mg/kg in rice, 0.05 mg/kg in maize) .

Q. What molecular mechanisms underlie resistance to this compound in pest populations?

Resistance may arise from:

  • RyR mutations : Target-site modifications (e.g., I4746M in Plutella xylostella) reduce binding affinity .
  • Detoxification enzyme upregulation : Cytochrome P450 monooxygenases (e.g., CYP6B6) enhance metabolic degradation .
  • Gut microbiota modulation : Sublethal doses enrich bacterial taxa (e.g., Stenotrophobacter) capable of degrading this compound . Resistance monitoring requires periodic sequencing of field-collected pest strains and comparative LC50 assays .

Q. What formulation strategies enhance this compound stability and bioavailability?

Microencapsulation : Co-encapsulation with avermectin (wall material: gelatin/gum arabic) improves UV stability and prolongs field efficacy. The formulation achieves 100% encapsulation efficiency and particle sizes of 0.5–2 µm, enabling controlled release . Nanoemulsions and water-dispersible granules are also under investigation to reduce phytotoxicity and improve rainfastness .

Q. How does this compound impact non-target organisms in agroecosystems?

  • Soil microbiota : Chronic exposure reduces α-diversity (Shannon index decline by 15–20%) and enriches Pseudomonas spp., potentially altering nutrient cycling .
  • Aquatic organisms : The compound’s high log Kow (4.2) suggests bioaccumulation risk; Daphnia magna acute toxicity (EC50=1.2 mg/L) warrants mitigation in rice paddies .
  • Pollinators : Field studies show no acute toxicity to Apis mellifera at recommended doses, but sublethal effects on foraging behavior require further study .

Q. Methodological Guidance

  • For synthesis : Prioritize in situ FTIR for real-time reaction monitoring to optimize oxidation/acyl chlorination steps .
  • For bioassays : Use standardized protocols (e.g., FAO guidelines) to ensure reproducibility across labs .
  • For resistance studies : Combine RNAi knockdown of CYP450 genes with binding assays to dissect metabolic vs. target-site resistance .

Properties

CAS No.

1104384-14-6

Molecular Formula

C17H10BrCl4N5O2

Molecular Weight

538.0 g/mol

IUPAC Name

5-bromo-N-[2,4-dichloro-6-(methylcarbamoyl)phenyl]-2-(3,5-dichloropyridin-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H10BrCl4N5O2/c1-23-16(28)9-2-7(19)3-10(21)14(9)25-17(29)12-5-13(18)26-27(12)15-11(22)4-8(20)6-24-15/h2-6H,1H3,(H,23,28)(H,25,29)

InChI Key

ONILAONOGQYBHW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC(=NN2C3=C(C=C(C=N3)Cl)Cl)Br

Origin of Product

United States

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